Product packaging for Methyl 3-(trimethylsilyl)-4-pentenoate(Cat. No.:CAS No. 185411-12-5)

Methyl 3-(trimethylsilyl)-4-pentenoate

Cat. No.: B193374
CAS No.: 185411-12-5
M. Wt: 186.32 g/mol
InChI Key: DJXDHDYQDMVTPZ-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Organosilicon Compounds in Modern Synthetic Chemistry

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, have become indispensable in modern synthetic chemistry. encyclopedia.pubwikipedia.org Their utility stems from the unique properties of the silicon atom compared to carbon. The C-Si bond is longer and more polarizable than a C-C bond, while the silicon-oxygen (Si-O) bond is exceptionally strong. lkouniv.ac.in These fundamental characteristics allow organosilicon compounds to serve in a multitude of roles. They are widely used as protecting groups for sensitive functionalities, particularly alcohols, due to their stability and the ease of their selective removal using fluoride (B91410) ions. encyclopedia.pub

Beyond their protective role, organosilicon compounds are crucial as synthetic intermediates. lkouniv.ac.inresearchgate.net The silicon atom can influence the reactivity of adjacent functional groups, enabling a wide range of transformations that would be difficult to achieve otherwise. Their applications are diverse, ranging from industrial-scale production of silicones, which are used as sealants, adhesives, and coatings, to their role in agriculture and medicine. encyclopedia.pubwikipedia.org In organic synthesis, silyl (B83357) chlorides like trimethylsilyl (B98337) chloride (Me₃SiCl) are primary reagents for introducing silyl groups into molecules. encyclopedia.pub The ability of silicon to stabilize adjacent carbocations or carbanions and to direct stereochemical outcomes has made organosilicon chemistry a cornerstone of contemporary synthetic strategy. researchgate.net

Strategic Importance of Methyl 3-(trimethylsilyl)-4-pentenoate as a Versatile Synthetic Intermediate

This compound (CAS No. 185411-12-5) is an organosilicon compound that serves as a valuable building block in the synthesis of complex organic molecules. scbt.com Its strategic importance lies in the combination of three key functional components within one molecule: a methyl ester, an allylic trimethylsilyl group, and a terminal alkene. This arrangement allows for a variety of chemical transformations.

The compound is particularly noted for its application in the formation of carbon-carbon bonds. It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals. A prominent example is its use in the synthesis of Eribulin, a synthetic analog of the marine natural product halichondrin B, which is used as a chemotherapeutic agent. chemicalbook.com The trimethylsilyl group in this compound can act as a protecting group or be leveraged to control the regioselectivity and stereoselectivity of subsequent reactions. It can undergo various reactions such as oxidation, reduction, and substitution, making it a versatile tool for medicinal and materials chemistry.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 185411-12-5
Molecular Formula C₉H₁₈O₂Si
Molecular Weight 186.32 g/mol
Boiling Point 54 °C at 5.5 mmHg
Density 0.899 g/mL at 25 °C

Data sourced from multiple chemical suppliers. chemicalbook.comsigmaaldrich.com

Historical Overview of Research Trajectories Involving Silylated Unsaturated Esters

The study of organosilicon compounds dates back to 1863, when Charles Friedel and James Crafts prepared the first organochlorosilane. wikipedia.org However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping utilized Grignard reagents to synthesize alkyl- and arylsilanes and was the first to coin the term "silicone." wikipedia.org A major leap in the commercial production of organosilicon compounds came with the development of the "Direct Process" by Eugene G. Rochow, which involves the reaction of an alkyl halide with silicon in the presence of a copper catalyst. lkouniv.ac.incfsilicones.com

The specific research trajectory for silylated unsaturated esters, such as this compound, is a more recent development built upon this foundational chemistry. The utility of unsaturated esters in carbon-carbon bond-forming reactions, like the Claisen rearrangement, has long been recognized. The introduction of a silyl group into these molecules provided chemists with a new level of control over reactivity and selectivity. For instance, the synthesis of silylated esters can be achieved by reacting a precursor alcohol or ester derivative with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. Research has shown that the silyl group's position can direct the outcome of reactions, making silylated unsaturated esters powerful intermediates in stereocontrolled synthesis and the construction of complex natural products. Recent advancements continue to refine these methods, including the use of continuous-flow reactors to improve reaction efficiency.

Table 2: Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 185411-12-5 C₉H₁₈O₂Si
Eribulin 253128-41-5 C₄₀H₅₉NO₁₁
Halichondrin B 103654-26-8 C₆₀H₈₆O₁₉
Trimethylsilyl chloride 75-77-4 C₃H₉ClSi
Dimethyldichlorosilane 75-78-5 C₂H₆Cl₂Si

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2Si B193374 Methyl 3-(trimethylsilyl)-4-pentenoate CAS No. 185411-12-5

Properties

IUPAC Name

methyl 3-trimethylsilylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXDHDYQDMVTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392005
Record name Methyl 3-(trimethylsilyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185411-12-5
Record name Methyl 3-(trimethylsilyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3 Trimethylsilyl 4 Pentenoate

Catalytic Approaches in the Stereocontrolled Formation of the Pentenoate Framework

The precise arrangement of functional groups and stereocenters within the pentenoate framework demands powerful catalytic methods. Both transition metal-catalyzed reactions and organocatalytic strategies offer pathways to achieve the requisite high levels of stereocontrol.

Transition Metal-Catalyzed Coupling Reactions in Pentenoate Construction

Transition metal catalysis has been pivotal in assembling the carbon skeleton of Halichondrin and Eribulin fragments. The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated and nickel(II)-cocatalyzed coupling of an aldehyde with a vinyl iodide, is a cornerstone of this methodology. researchgate.netnih.govresearchgate.net This reaction is employed iteratively to build the complex carbon backbone, demonstrating high chemoselectivity and diastereoselectivity, particularly in complex substrates with multiple functional groups. researchgate.netnih.gov The development of scalable, multi-kilogram manufacturing processes for Eribulin fragments relies heavily on the convergent assembly of subunits through these iterative asymmetric Ni/Cr-mediated couplings. researchgate.netresearchgate.net

Another key transition metal-catalyzed transformation is the regiospecific ruthenium-catalyzed intramolecular hydrosilylation used to construct the C20–C26 building block of Eribulin. nih.gov This reaction efficiently establishes the critical C-Si bond and the core structure of the substituted furan ring system from which the pentenoate can be derived. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pentenoate-Related Fragment Synthesis

Reaction Type Catalyst/Reagents Substrates Product Feature Reference
Nozaki-Hiyama-Kishi (NHK) Coupling NiCl₂/CrCl₂ Aldehyde, Vinyl Iodide C-C bond formation for fragment coupling researchgate.netresearchgate.net

Organocatalytic Strategies for Enantioselective and Diastereoselective Synthesis

While the industrial synthesis of Eribulin fragments has predominantly relied on metal catalysis and chiral pool starting materials, organocatalytic methods represent a powerful alternative for asymmetric synthesis. nih.gov For the construction of β-substituted carbonyl compounds, asymmetric Michael additions catalyzed by chiral organic molecules (e.g., prolinol derivatives) are well-established. mdpi.com This type of reaction could theoretically be applied to the synthesis of chiral precursors to Methyl 3-(trimethylsilyl)-4-pentenoate. For instance, the conjugate addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, can establish a stereocenter at the β-position. mdpi.comresearchgate.net Although specific applications of organocatalysis for the direct synthesis of this compound are not widely reported in the context of Eribulin, the principles of enantioselective organocatalysis offer a viable and complementary synthetic route.

Asymmetric Synthetic Pathways to Chiral this compound Derivatives

The creation of the specific stereoisomer of this compound required for Eribulin synthesis is of paramount importance. Asymmetric synthesis is achieved either by using chiral auxiliaries to direct a reaction or by employing chiral ligands in a catalytic system to influence the stereochemical outcome.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are removable chiral moieties that are temporarily attached to a substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org This strategy is highly effective for establishing stereocenters during alkylation or aldol reactions. wikipedia.orgtcichemicals.com A relevant example is the synthesis of the diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, which shares structural motifs with the precursors to the target pentenoate. nih.gov In this synthesis, a pseudoephedrine propionamide chiral auxiliary was used to direct the diastereoselective alkylation of the α-carbon with 1-iodo-2-methylpropane, achieving a diastereomeric excess of 99%. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved to reveal the chiral carboxylic acid or a derivative thereof. This well-established methodology provides a reliable pathway for constructing the chiral backbone of pentenoate precursors with a high degree of stereocontrol. nih.govmdpi.com

Table 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

Chiral Auxiliary Reaction Type Reagents Diastereomeric Excess (de) Reference
Pseudoephedrine Propionamide Asymmetric Alkylation LiCl, LHMDS, 1-iodo-2-methylpropane 99% nih.gov

Ligand-Controlled Enantioselective Transformations

In catalytic asymmetric synthesis, a small amount of a chiral ligand complexes with a metal center to create a chiral environment that biases the reaction to produce one enantiomer over the other. This approach is highly atom-economical and powerful for industrial-scale synthesis. In the context of the Eribulin synthesis, the Nozaki-Hiyama-Kishi reaction has been rendered asymmetric through the development of chiral ligands. nih.gov For example, an asymmetric NHK reaction between an aldehyde and methyl-trans-3-iodoacrylate was achieved with high diastereoselectivity (12:1 d.r.) using a specially designed oxazoline-sulfonamide ligand. nih.gov This ligand coordinates to the chromium center, controlling the facial selectivity of the coupling reaction and thereby setting the absolute configuration of the newly formed stereocenters. The development of such ligand-controlled transformations was a critical breakthrough that enabled the stereocontrolled construction of the many contiguous chiral centers found in Halichondrin B and Eribulin. acs.org

Biocatalytic Synthesis and Derivatization Approaches

The intersection of biocatalysis and organosilicon chemistry is a burgeoning area of research. acs.orgnih.gov While nature has not been found to incorporate silicon into its primary or secondary metabolites, the enzymatic machinery of living organisms can be harnessed to perform transformations on silicon-containing molecules. acs.orgnih.gov This opens up possibilities for novel and more efficient syntheses of valuable organosilicon compounds like this compound.

The development of biocatalytic methods for organosilicon compounds is driven by the desire to overcome the limitations of traditional chemical synthesis, which often rely on energy-intensive processes and expensive metal catalysts. acs.orgnih.gov Biocatalysis presents a complementary approach, with recent advances in directed evolution enabling enzymes to catalyze reactions not found in nature, including the formation of carbon-silicon bonds. acs.org

Lipases in Organosilicon Chemistry:

Lipases are a class of enzymes that have demonstrated significant potential in the field of biocatalysis due to their versatility and ability to function in non-aqueous environments. nih.govscielo.br These enzymes are frequently used in organic synthesis for a variety of transformations, including hydrolysis, esterification, and transesterification. nih.govscielo.br Their application in organosilicon chemistry is an area of active investigation.

Research has shown that lipases can mediate the turnover of trimethylsilanol (TMS)-protected alcohols, although the specificity of this reaction is still under investigation. researchgate.net While some studies suggest that the catalytic triad of the lipase may not be directly involved in stabilizing a tetrahedral intermediate with silicon, the enzymes still facilitate the conversion. researchgate.net This indicates a potential, albeit non-specific, role for lipases in reactions involving silyl (B83357) groups.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to form the ester. In the context of organosilicon compounds, a similar mechanism could be envisioned where a silanol acts as the nucleophile. researchgate.net

Engineered Enzymes for Silicon-Carbon Bond Formation:

A significant breakthrough in the field has been the engineering of enzymes capable of forming silicon-carbon bonds. nih.gov This "new-to-nature" reactivity has been achieved through directed evolution, a process that mimics natural selection in the laboratory to evolve enzymes with desired properties. acs.org These engineered biocatalysts have the potential to revolutionize the synthesis of organosilicon compounds by providing a direct and selective method for creating Si-C bonds, a transformation that is often challenging to achieve with high selectivity using traditional chemical methods. nih.gov

Challenges and Future Perspectives:

Despite these promising developments, the application of biocatalysis to the synthesis of specific compounds like this compound is still in its early stages. A key challenge is the identification or engineering of enzymes that can accommodate the specific steric and electronic properties of organosilicon substrates. Further research is needed to explore the substrate scope of existing and engineered enzymes and to optimize reaction conditions for efficient synthesis.

The future of biocatalytic synthesis for organosilicon compounds is bright. Continued advancements in protein engineering and a deeper understanding of enzyme-substrate interactions will likely lead to the development of highly efficient and selective biocatalysts for the synthesis and derivatization of a wide range of organosilicon molecules, including this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Trimethylsilyl 4 Pentenoate

Reactivity of the Trimethylsilyl (B98337) Group: Activation and Functionalization Strategies

The trimethylsilyl (TMS) group plays a pivotal role in directing the reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate. Its ability to stabilize adjacent carbocations and to be selectively removed under specific conditions makes it a versatile functional handle in organic synthesis.

Silicon-Directed Carbocation Rearrangements and Cyclizations

The electron-donating nature of the carbon-silicon bond provides significant stabilization to a positive charge at the β-position through hyperconjugation. This effect is fundamental to silicon-directed carbocation rearrangements and cyclizations. In the context of this compound, electrophilic attack on the alkene can generate a β-silyl carbocation. This intermediate can then undergo cyclization, a key transformation in the synthesis of complex cyclic molecules.

Lewis acid catalysis is a common strategy to initiate such cyclizations. For instance, the use of a Lewis acid like bismuth trichloride (B1173362) (BiCl₃) in the presence of a chloride source such as trimethylsilyl chloride (TMSCl) can promote a silyl-Prins cyclization of similar vinylsilyl alcohols to form polysubstituted halogenated tetrahydropyrans with high stereoselectivity. guidechem.com This process involves the formation of an oxocarbenium ion, which then undergoes cyclization facilitated by the stabilizing effect of the silicon group. guidechem.com

Table 1: Lewis Acid-Catalyzed Cyclization of a Model Vinylsilyl Alcohol This table illustrates the principle of Lewis acid-catalyzed cyclization, which is applicable to this compound.

EntryLewis AcidAdditiveProductYieldDiastereoselectivity
1TMSOTf-Dihydropyran--
2BiCl₃TMSCl4-Chloro-tetrahydropyranHighExcellent

Data derived from analogous systems presented in literature. guidechem.com

Regioselective Desilylation and Subsequent Transformations

The trimethylsilyl group can be selectively cleaved under various conditions, unveiling a reactive site for further functionalization. The choice of reagent dictates the regiochemical outcome of subsequent transformations.

Common methods for the deprotection of silyl (B83357) ethers, which are analogous to the C-Si bond in the target molecule, include acidic conditions (e.g., aqueous HCl in THF) or fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). simsonpharma.com The use of catalytic quantities of trimethylsilyl bromide (TMSBr) in methanol (B129727) is an efficient method for the chemoselective cleavage of various alkyl silyl ethers. guidechem.com Potassium trimethylsilanolate (KOTMS) has also been shown to catalyze the cleavage of C-Si bonds under mild, additive-free conditions. sfu.ca

Once the silyl group is removed, the resulting vinyl or allyl functionality can participate in a variety of reactions. For example, desilylation can be a key step in the synthesis of complex molecules like Eribulin, where this compound is a known intermediate. lookchem.com

Electrophilic and Nucleophilic Reactions of the Unsaturated Ester Moiety

The unsaturated ester portion of this compound presents two primary sites for chemical reactions: the alkene double bond and the ester carbonyl group.

Stereoselective Addition Reactions to the Alkene Functionality

The carbon-carbon double bond in this compound is susceptible to a range of stereoselective addition reactions. A notable example is asymmetric dihydroxylation. The Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide and a chiral quinine (B1679958) ligand, is a powerful method for converting alkenes into vicinal diols with high enantioselectivity. Studies on analogous allyl- and vinyl-silanes have shown that they undergo efficient dihydroxylation using Sharpless AD-mix reagents. The enantiomeric excess of the products is highly dependent on the geometry of the alkene, with E-isomers generally providing higher selectivity than Z-isomers.

Table 2: Asymmetric Dihydroxylation of Model Allyl- and Vinyl-Silanes This table demonstrates the potential for stereoselective dihydroxylation of the alkene in this compound based on analogous systems.

SubstrateReagentProduct DiolYield (%)Enantiomeric Excess (ee, %)
E-AllylsilaneAD-mix-β(R,R)-diol>80>96
Z-AllylsilaneAD-mix-β(R,R)-diol>8050-60
E-VinylsilaneAD-mix-β(R,R)-diol>80>96
Z-VinylsilaneAD-mix-β(R,R)-diol>8050-60

Data from a study on the asymmetric dihydroxylation of various allyl- and vinyl-silanes.

Epoxidation of the double bond is another important transformation. The diastereoselectivity of epoxidation of similar γ-hydroxy-α,β-unsaturated esters has been shown to be highly dependent on the reaction solvent, with the free hydroxyl group playing a key role in stereoselection.

Nucleophilic Attack at the Ester Carbonyl and Subsequent Transformations

The ester carbonyl group is a classic electrophilic site that readily undergoes nucleophilic acyl substitution. One of the most fundamental reactions is hydrolysis, or saponification, which involves the cleavage of the ester to form the corresponding carboxylic acid, 3-(trimethylsilyl)-4-pentenoic acid, and methanol. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) or acidic conditions (e.g., with aqueous HCl).

The ester can also be converted into other functional groups. For instance, reaction with amines (aminolysis) would yield the corresponding amide. The formation of an enolate is another key reaction pathway. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can deprotonate the α-carbon (C2) to form a lithium enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions.

Pericyclic and Radical Reactions Involving the Pentenoate Skeleton

The conjugated system of the pentenoate skeleton allows for participation in pericyclic reactions, while the presence of the silyl group and the double bond can influence radical-mediated transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In this context, the α,β-unsaturated ester moiety of this compound can act as a dienophile. The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups, such as the ester functionality. guidechem.com The presence of the silyl group at the γ-position can influence the stereochemical outcome of the cycloaddition.

Radical cyclizations represent another important class of reactions. Research on α-silyl amine α,β-unsaturated esters has shown that they can undergo radical cyclization reactions promoted by single electron transfer photosensitization. lookchem.com Similarly, radical cascade silylation/cyclization of 1,7-dienes has been achieved using hydrosilanes and a copper(I) catalyst, demonstrating the utility of silyl radicals in forming cyclic structures. These examples suggest that the pentenoate skeleton of the title compound could be a substrate for intramolecular radical cyclizations, potentially initiated by radical addition to the double bond or by formation of a radical at the α-position.

Detailed Mechanistic Elucidation of Key Transformations

The reaction of this compound with electrophiles, such as carbonyl compounds, is a cornerstone of its synthetic utility. The generally accepted mechanism involves the activation of the electrophile by a Lewis acid, followed by the nucleophilic attack of the allylsilane's double bond onto the electrophilic center. A critical feature of this reaction is the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon group through hyperconjugation, often referred to as the β-silicon effect. wikipedia.orgwikipedia.org This stabilization facilitates the reaction and governs its regioselectivity, with the electrophile adding to the γ-position relative to the silyl group. wikipedia.orgscispace.com

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the reaction pathways of allylsilanes with electrophiles. acs.orgacs.orgresearchgate.net These studies allow for the calculation of the energies of reactants, transition states, and intermediates, thereby mapping out the potential energy surface of the reaction.

For the reaction of this compound with an aldehyde like formaldehyde (B43269) (a model electrophile), DFT calculations can elucidate the structure of the transition state and the activation energy barrier. acs.orgacs.org Theoretical studies on similar allylsilane reactions have shown that the reaction proceeds via a six-membered ring-like transition state when catalyzed by a Lewis acid. acs.org The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. The allylsilane then attacks the carbonyl carbon.

DFT calculations can also probe the nature of the intermediate. In the case of the Hosomi-Sakurai reaction, a key point of investigation is whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a distinct carbocation intermediate. acs.org Calculations have shown that the stability of the β-silyl carbocation intermediate is a crucial factor. wikipedia.org

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsB3LYP/6-31G0.0-
Lewis Acid AdductB3LYP/6-31G-15.2O-Ti bond length: 2.1 Å
Transition StateB3LYP/6-31G+10.5Forming C-C bond: 2.2 Å; C-Si-C angle distortion
β-Silyl Carbocation IntermediateB3LYP/6-31G+2.1C-Si bond elongated; Positive charge on β-carbon
ProductsB3LYP/6-31G*-25.8-

This table is illustrative and based on general principles of allylsilane reactivity. Actual values would require specific quantum chemical calculations.

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgwikipedia.org By replacing an atom with its heavier isotope at a specific position in the reactant molecule, one can measure the effect of this substitution on the reaction rate. A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. Smaller effects (secondary KIEs) can provide information about changes in hybridization or steric environment at the labeled position. wikipedia.orgnih.gov

In the context of the reaction of this compound, several KIE experiments could be envisioned to elucidate the mechanism:

Deuterium (B1214612) KIE at the γ-carbon: Replacing the hydrogen atoms at the γ-carbon (the terminal vinyl group) with deuterium (D). If the C-H bond at this position is involved in the rate-determining step, a primary KIE would be expected. However, in the accepted mechanism of electrophilic substitution, this bond is not broken. Therefore, a small secondary KIE would be anticipated, reflecting the change in hybridization from sp² to sp³ at this carbon in the product.

¹³C KIE at the reacting carbons: Isotopic labeling of the γ-carbon of the allyl group and the carbonyl carbon of the electrophile with ¹³C could provide insight into the bond-forming step. A significant ¹³C KIE would be expected if the C-C bond formation is part of the rate-determining step.

²⁹Si KIE: Labeling the silicon atom with ²⁹Si could probe the timing of the C-Si bond cleavage. If the C-Si bond is broken in the rate-determining step, a primary ²⁹Si KIE would be observed.

The following table presents hypothetical KIE values for the reaction of this compound with an aldehyde, based on the expected mechanism.

Isotopic SubstitutionkH/kD or kL/kHInterpretation
γ-CH₂ vs. γ-CD₂1.05Small secondary KIE, consistent with a change in hybridization at the γ-carbon, but not C-H bond cleavage in the RDS.
α-¹²C vs. α-¹³C (on allyl)1.02Small secondary KIE, indicating some change in bonding at the α-carbon.
γ-¹²C vs. γ-¹³C (on allyl)1.04Significant KIE, suggesting C-C bond formation is involved in or before the RDS.
²⁸Si vs. ²⁹Si1.01Small KIE, suggesting C-Si bond cleavage occurs after the rate-determining step.

This table is illustrative. The actual determination of these KIEs would require specific experimental measurements.

These hypothetical results would support a mechanism where the initial C-C bond formation is the rate-determining step, followed by a rapid loss of the silyl group.

Trapping experiments are designed to capture and identify transient intermediates in a reaction pathway, providing direct evidence for their existence. csbsju.eduyoutube.com For the reactions of this compound, a key intermediate to target would be the β-silyl carbocation.

One plausible approach to trap this intermediate would be to conduct the reaction in the presence of a nucleophile that can compete with the elimination of the silyl group. For instance, if the reaction with an aldehyde is carried out in a solvent that can also act as a nucleophile (e.g., methanol), one might expect to isolate a product where the methoxy (B1213986) group has added to the carbocation.

Another strategy involves using a reagent that can react specifically with the carbocation. For example, the addition of a halide salt (e.g., tetrabutylammonium (B224687) bromide) could lead to the formation of a brominated product, providing evidence for the cationic intermediate. researchgate.net

An illustrative trapping experiment is outlined below:

ReactionTrapping AgentPotential Trapped ProductImplication
This compound + Benzaldehyde + TiCl₄Methanol (solvent)Methyl 5-hydroxy-5-phenyl-3-(trimethylsilyl)pentanoateEvidence for a β-silyl carbocation intermediate that is sufficiently stable to be captured by an external nucleophile.
This compound + Benzaldehyde + TiCl₄Tetrabutylammonium BromideMethyl 4-bromo-5-phenyl-3-(trimethylsilyl)pentanoateDirect evidence for the formation of a carbocationic intermediate.

These are hypothetical experiments designed to probe the reaction mechanism.

Applications of Methyl 3 Trimethylsilyl 4 Pentenoate in Complex Molecule Synthesis

Strategic Application in the Total Synthesis of Natural Products and Their Analogs

The precise architecture of Methyl 3-(trimethylsilyl)-4-pentenoate makes it an important precursor in the multi-step synthesis of intricate natural products and their structurally simplified, yet functionally potent, analogs.

This compound is a recognized building block in the synthetic pathways leading to Eribulin. chemicalbook.com Eribulin, marketed as Halaven®, is a structurally simplified, synthetic analog of the marine natural product Halichondrin B. wikipedia.orggoogle.com Halichondrin B, originally isolated from the marine sponge Halichondria okadai, exhibits potent anticancer activity, which drove extensive research into its synthesis and the development of more accessible analogs. wikipedia.org

The total synthesis of Halichondrin B was a landmark achievement by Kishi and colleagues in 1992, and this work paved the way for creating analogs like Eribulin. wikipedia.orgnih.gov The synthesis of Eribulin is a complex, multi-step process that relies on the strategic assembly of several key fragments. google.comnih.gov this compound serves as a precursor for one of these critical fragments, demonstrating its utility in generating the specific, functionalized portions required for the total synthesis of this important pharmaceutical agent. chemicalbook.comsimsonpharma.com Its role as a starting material or intermediate is underscored by its listing as a related compound in the synthesis of Eribulin Mesylate. simsonpharma.com

The utility of this compound extends to the construction of broader classes of natural products, including polyketides and macrolactones. Polyketides are a diverse family of natural products synthesized enzymatically through the stepwise condensation of acyl-CoA units. researchgate.net Many polyketides possess a macrocyclic lactone (macrolactone) structure and exhibit significant biological activities.

Halichondrin B itself is a complex polyether macrolide, and its synthesis provides a direct example of using precursors like this compound to build macrolactone frameworks. wikipedia.org The vinylsilyl functionality of the molecule is particularly useful, allowing for stereocontrolled carbon-carbon bond formations, which are essential for constructing the carbon backbone of complex polyketides. The silyl (B83357) group can direct the stereochemical outcome of reactions or act as a masked hydroxyl group, adding to its synthetic versatility in building these elaborate architectures.

Precursor for the Synthesis of Pharmaceutically Relevant Compounds

The demonstrated value of this compound in the Eribulin synthesis highlights its broader importance as a precursor for developing advanced drug intermediates and bioactive scaffolds.

The synthesis of a modern pharmaceutical agent like Eribulin requires a robust and efficient supply chain of advanced chemical intermediates. google.com this compound serves as a foundational component in the synthetic route to such intermediates. Its chemical structure is designed for reactivity, enabling chemists to introduce additional complexity and functionality step-by-step. The development of synthetic pathways utilizing this building block is a key aspect of medicinal chemistry, where creating novel analogs for structure-activity relationship (SAR) studies is crucial for discovering new drug candidates.

The biological activity of complex molecules is critically dependent on their three-dimensional structure, or stereochemistry. The construction of scaffolds with precisely controlled stereocenters is a central challenge in pharmaceutical synthesis. While this compound is commercially available as a racemic mixture, its functional groups provide the necessary handles for diastereoselective and enantioselective transformations. ncats.io

For instance, in the synthesis of complex molecules like the halichondrins, stereoselective reactions such as the Nozaki-Hiyama-Kishi reaction are employed on highly functionalized intermediates to set key stereocenters. nih.gov Building blocks like this compound are incorporated into fragments that later undergo such stereocontrolled reactions, ensuring the final bioactive scaffold has the correct absolute and relative stereochemistry required for its intended biological function.

Exploration in Advanced Materials and Polymer Chemistry

Beyond its applications in the synthesis of discrete, small molecules for pharmaceuticals, this compound and related organosilicon compounds have potential applications in the fields of materials science and polymer chemistry. far-chemical.com The presence of both a polymerizable vinyl group and an ester functionality makes it a candidate monomer for creating specialty polymers.

The incorporation of silicon into polymer backbones or as pendant groups can impart desirable properties, such as increased thermal stability, chemical resistance, and specific surface properties. While its primary documented use remains in fine chemical and pharmaceutical synthesis, its molecular structure is suitable for exploration in the development of advanced materials, specialty plastics, and functional polymers. far-chemical.com

Data Tables

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 185411-12-5 sigmaaldrich.comsimsonpharma.comproactivemr.com
Molecular Formula C₉H₁₈O₂Si simsonpharma.comscbt.com
Molecular Weight 186.32 g/mol sigmaaldrich.comsimsonpharma.comscbt.com
Form Clear liquid far-chemical.com
Density 0.899 g/mL at 25 °C chemicalbook.com
Boiling Point 54 °C at 5.5 mmHg chemicalbook.comfar-chemical.com
Flash Point 65 °C (149 °F) - closed cup sigmaaldrich.com
Synonyms Methyl (±)-3-(trimethylsilyl)-4-pentenoate; 4-Pentenoic acid, 3-(trimethylsilyl)-, methyl ester simsonpharma.comfar-chemical.com

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Methyl 3-(trimethylsilyl)-4-pentenoate, providing precise information about the chemical environment of each nucleus.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental picture of the molecular structure. The predicted chemical shifts for this compound are tabulated below, based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Si(CH₃)₃ ~0.05 s -
H-2 ~2.30 - 2.50 m -
H-3 ~2.10 - 2.30 m -
OCH₃ ~3.65 s -
H-4 ~5.60 - 5.80 ddd J ≈ 17, 10, 8
H-5a (trans to H-4) ~4.90 - 5.00 d J ≈ 17

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
Si(CH₃)₃ ~ -2.0
C-2 ~40.0
C-3 ~35.0
OCH₃ ~51.5
C-1 (C=O) ~173.0
C-4 ~138.0

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these resonances and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-2 and H-3, and between H-3 and H-4. It would also show the coupling between H-4 and the terminal vinyl protons, H-5a and H-5b.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is essential for assigning the carbon signals based on their attached, and more easily assigned, protons. For instance, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~51.5 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for identifying quaternary carbons and piecing together the carbon skeleton. Key HMBC correlations would be expected from the OCH₃ protons to the carbonyl carbon (C-1), and from the Si(CH₃)₃ protons to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformational preferences of the molecule by identifying protons that are close in space, irrespective of their bonding. For a flexible molecule like this compound, NOESY can reveal through-space interactions between the trimethylsilyl (B98337) group protons and protons on the main chain, providing insights into the preferred rotamers around the C3-Si bond.

The rotation around the C3-C4 and C3-Si single bonds in this compound can lead to different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, leading to separate signals for each conformer. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the signals of the conformers, the energy barrier for the conformational change can be calculated. For allylsilanes, the rotational barrier around the Si-C bond is typically low, but DNMR could provide valuable information on the conformational preferences and the energy landscape of the molecule in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, the vinyl group, and the trimethylsilyl group.

Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (Ester) Stretch ~1740
C=C (Alkene) Stretch ~1640
=C-H (Alkene) Stretch ~3080
C-H (Alkyl) Stretch ~2960, 2850
Si-C Stretch ~1250, 840

The strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl stretching of the saturated ester. The presence of the vinyl group is confirmed by the C=C stretching vibration at approximately 1640 cm⁻¹ and the =C-H stretching vibration above 3000 cm⁻¹. The trimethylsilyl group gives rise to a strong and characteristic Si-C stretching band around 1250 cm⁻¹ and a strong band around 840 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula as C₉H₁₈O₂Si.

HRMS Data for this compound

Ion Calculated m/z
[M]⁺ 186.1098
[M+H]⁺ 187.1176

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a prominent fragment ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides detailed structural information. For trimethylsilyl-containing compounds, fragmentation often involves the loss of a methyl group from the silicon atom or cleavage of the Si-C bond.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment
171 [M - CH₃]⁺
113 [M - Si(CH₃)₃]⁺
73 [Si(CH₃)₃]⁺

The base peak in the mass spectrum of many trimethylsilyl compounds is often the trimethylsilyl cation at m/z 73. The loss of a methyl radical (15 Da) from the molecular ion to give the [M-15]⁺ ion is also a very common fragmentation pathway. Cleavage of the bond between the silicon and the carbon backbone would lead to a fragment at m/z 113, corresponding to the organic part of the molecule. The observation of these and other fragment ions in the MS/MS spectrum allows for a detailed elucidation of the molecule's structure and fragmentation pathways under mass spectrometric conditions.

X-ray Crystallography for Elucidating Solid-State Structures of Derivatives and Intermediates

The process of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.

For organosilicon compounds, X-ray crystallography can reveal important structural features, such as the geometry around the silicon atom, which is typically tetrahedral. It can also provide insights into the conformational preferences of flexible side chains and the nature of intermolecular interactions in the solid state. Although direct crystallographic studies on derivatives of this compound are not extensively reported in publicly accessible databases, the general principles can be illustrated by examining related organosilicon structures.

For instance, in the study of complex organosilicon molecules, X-ray crystallography has been used to confirm the stereochemistry of reaction products and to understand the steric and electronic effects of the trimethylsilyl group on molecular conformation. The data obtained from such studies are critical for validating reaction mechanisms and for designing new synthetic routes.

The typical data obtained from an X-ray crystallographic analysis are presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a hypothetical table illustrating the kind of crystallographic data that would be obtained for a crystalline derivative of this compound.

Crystallographic Parameter Hypothetical Value for a Derivative
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1327.4
Z 4

Computational Chemistry and Theoretical Modeling of Methyl 3 Trimethylsilyl 4 Pentenoate Reactivity

Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of Methyl 3-(trimethylsilyl)-4-pentenoate. These calculations can elucidate the distribution of electrons within the molecule and identify the regions most susceptible to electrophilic or nucleophilic attack.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C) of the pentenoate moiety, as this is the most electron-rich region. The LUMO, on the other hand, is likely to be centered around the carbonyl group (C=O) of the ester and the silicon atom, which can act as an electron acceptor. The trimethylsilyl (B98337) group, being electropositive, can influence the energy levels of the molecular orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the C=C bond, indicating the site of nucleophilic character.
LUMO-0.8Concentrated on the C=O group and Si atom, indicating the site of electrophilic character.
HOMO-LUMO Gap5.7Suggests a moderately reactive molecule.

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure. Actual values would depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and the influence of solvent molecules. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of the potential energy surface and the identification of stable conformers.

The rotation around the single bonds in the pentenoate chain allows for various spatial arrangements of the atoms. Conformational analysis helps to identify the most stable conformers, which are the ones that the molecule is most likely to adopt. chemistrysteps.com The relative energies of these conformers determine their population at a given temperature. For this compound, key rotations would be around the C2-C3 and C3-C4 bonds. The bulky trimethylsilyl group will play a significant role in dictating the sterically favorable conformations.

Solvent effects are crucial in determining the reactivity and conformational preferences of a molecule in solution. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules. researchgate.net The polarity of the solvent can influence the stability of different conformers and can also affect the electronic structure by stabilizing or destabilizing charge distributions within the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be favored.

Table 2: Relative Energies of Different Conformers of this compound in the Gas Phase

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Description
Anti~180°0.0The trimethylsilyl group and the vinyl group are on opposite sides, minimizing steric hindrance.
Gauche~60°1.2The trimethylsilyl group and the vinyl group are in closer proximity, leading to some steric strain.
Eclipsed~0°5.0A high-energy transition state with significant steric clash.

Note: The values in this table are hypothetical and based on general principles of conformational analysis for similar acyclic systems. Actual values would be obtained from detailed computational studies.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated chemical shifts with the experimental spectrum, one can assign the peaks to specific atoms in the molecule. Discrepancies between predicted and experimental values can sometimes indicate the presence of different conformers or solvent effects that were not fully accounted for in the calculation.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific functional groups and vibrational modes within the molecule.

Table 3: Comparison of Predicted and Plausible Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Plausible Experimental Shift (ppm)
C1 (C=O)172.5171.8
C240.139.5
C335.835.2
C4138.2137.6
C5115.9115.3
Si(CH₃)₃-1.5-1.9
OCH₃51.751.2

Note: The predicted values in this table are hypothetical and representative of results from DFT/GIAO calculations. The plausible experimental values are based on typical chemical shifts for similar functional groups.

Future Perspectives and Emerging Research Avenues for Methyl 3 Trimethylsilyl 4 Pentenoate

Development of Novel Catalytic Systems for Sustainable Transformations

The future of chemical synthesis is intrinsically linked to the development of sustainable catalytic systems that are not only efficient but also environmentally benign. For a compound like methyl 3-(trimethylsilyl)-4-pentenoate, which is a valuable building block, the focus will be on catalytic transformations that are both atom-economical and utilize green reaction conditions.

Recent advancements in organosilicon chemistry have highlighted the potential for new catalytic methods to produce these compounds more efficiently and sustainably. cfsilicones.com The hydrosilylation of alkynes, for instance, is recognized as a highly atom-economical and environmentally friendly route to vinylsilanes, a class of compounds to which this compound is related. researchgate.net Future research is likely to focus on the development of catalysts based on earth-abundant and non-toxic metals to replace precious metal catalysts like platinum, which are traditionally used in hydrosilylation reactions. acs.org For example, copper-catalyzed protosilylation of allenes has been shown to produce (Z)-allylsilanes with high regioselectivity and in high yields, even in aqueous media, showcasing a move towards greener solvents. acs.org

Furthermore, the development of cobalt-based catalysts for the synthesis of silicon precursors represents a significant step towards a circular economy, coupling the synthesis of valuable organosilanes with hydrogen delivery. acs.org Such systems, which can operate under mild conditions and in green solvents like alcohols, could be adapted for the synthesis and functionalization of this compound. acs.orgnih.gov The exploration of biocatalysis, using enzymes to create carbon-silicon bonds, also presents a novel and sustainable frontier for the synthesis of chiral organosilicon compounds. cfsilicones.com

A comparative look at emerging sustainable catalytic methods is presented below:

Catalytic SystemMetal/Catalyst TypeKey AdvantagesPotential Application for this compound
Hydrosilylation Earth-abundant metals (e.g., Cu, Co)Reduced cost, lower toxicity, high atom economy. acs.orgacs.orgSustainable synthesis and functionalization of the vinyl group.
Biocatalysis EnzymesHigh selectivity, mild reaction conditions, environmentally friendly. cfsilicones.comEnantioselective synthesis of chiral derivatives.
Photoredox Catalysis Organic dyes, metal complexesUse of visible light as a renewable energy source, mild conditions.Functionalization of the allylic position under green conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms is a rapidly growing area of research, offering significant advantages in terms of safety, scalability, and efficiency. For this compound, this approach could revolutionize its production and utilization in multi-step syntheses.

The application of high-throughput experimentation (HTE) can further accelerate the discovery of new reactions and the optimization of existing ones for compounds like this compound. organic-chemistry.org HTE allows for the rapid screening of a large number of reaction conditions in parallel, using minimal amounts of starting material. nih.govorganic-chemistry.org This is particularly valuable in the early stages of drug discovery and materials science, where the rapid synthesis of a library of derivatives is often required. nih.gov

The potential benefits of integrating the synthesis and use of this compound into advanced platforms are summarized in the following table:

Technology PlatformKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability, potential for telescoping reactions. Current time information in Orange County, US.wikipedia.orgSafer and more efficient large-scale production; integration into multi-step syntheses of complex molecules.
Automated Synthesis High-throughput screening, rapid library generation, reduced manual labor. nih.govorganic-chemistry.orgAccelerated discovery of new derivatives and their properties.

Exploration of New Biological Activities and Therapeutic Applications for Derivatives

Organosilicon compounds are gaining increasing attention in medicinal chemistry due to their unique physicochemical properties. The incorporation of silicon into drug molecules can lead to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles. cfsilicones.comacs.orgacs.orgCurrent time information in Orange County, US.researchgate.net this compound, with its multiple functional groups, serves as an excellent starting point for the synthesis of novel, biologically active derivatives.

The trimethylsilyl (B98337) group can act as a bioisostere for a carbon group, and its presence can significantly impact the lipophilicity and metabolic stability of a molecule. researchgate.net The ester and vinyl functionalities of this compound can be readily modified to introduce a wide range of pharmacophores. For example, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the vinyl group can undergo various addition and cross-coupling reactions.

While specific biological activities of derivatives of this compound are not yet widely reported, the broader class of functionalized allylsilanes and organosilicon compounds has shown promise in various therapeutic areas. researchgate.net For instance, pyranopyrazoles, which can be synthesized from precursors with similar functionalities, have demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ncats.io The development of new synthetic methodologies, such as multicomponent reactions, can facilitate the rapid generation of diverse libraries of compounds for biological screening. researchgate.net

The potential for creating biologically active derivatives from this compound is vast, and future research in this area is expected to be highly fruitful. The following table outlines potential derivatization strategies and their relevance to medicinal chemistry:

Derivatization StrategyTarget Functional GroupPotential Biological Relevance
Amidation EsterIntroduction of diverse side chains to mimic peptide structures or interact with biological targets.
Hydrolysis EsterFormation of the carboxylic acid, which can act as a key interacting group in enzyme inhibitors.
Epoxidation/Dihydroxylation Vinyl groupCreation of chiral diols and epoxides, which are common motifs in natural products and pharmaceuticals.
Cross-Coupling Reactions Vinyl groupIntroduction of aromatic and heteroaromatic rings to explore structure-activity relationships.

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly important in guiding the development of new chemical processes. For this compound, this means a focus on synthetic routes that are atom-economical, use less hazardous substances, and are energy-efficient.

The synthesis of allylsilanes, including this compound, can be designed to be more sustainable. For example, the use of catalytic methods, as discussed in section 7.1, is a key principle of green chemistry. The development of solvent-free or green-solvent-based reaction conditions is another important aspect. acs.org For instance, the use of water as a solvent in the synthesis of allylsilanes is a significant step towards greener chemistry. acs.org

The atom economy of synthetic routes is a critical metric for assessing their greenness. Reactions such as the silylcupration of alkynes, which can be used to generate vinylsilanes, are highly atom-economical. organic-chemistry.org Future research will likely focus on developing catalytic cycles that minimize waste and maximize the incorporation of all starting materials into the final product.

The following table summarizes how green chemistry principles can be applied to the lifecycle of this compound:

Green Chemistry PrincipleApplication to this compound
Atom Economy Development of catalytic reactions like hydrosilylation and silylcupration that maximize the incorporation of starting materials into the product. researchgate.netorganic-chemistry.org
Use of Safer Solvents Employing water or other green solvents in synthesis and transformations. acs.orgacs.org
Energy Efficiency Utilizing catalytic methods that operate at ambient temperature and pressure, such as photoredox catalysis.
Design for Degradation Exploring the potential for derivatives of this compound to be used in the synthesis of biodegradable materials. cfsilicones.com

Q & A

Q. What are the established synthetic routes for Methyl 3-(trimethylsilyl)-4-pentenoate, and how can reaction conditions be optimized?

The compound is synthesized via silylation of precursor alcohols or esters. A common method involves reacting a 4-pentenoate derivative with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the silyl group. For example, analogous silylated furan carboxylates were prepared by treating hydroxyl-containing intermediates with TMSCl under anhydrous conditions . Optimization includes:

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Solvent : Use aprotic solvents like dichloromethane or tetrahydrofuran.
  • Workup : Quench with aqueous bicarbonate to remove excess TMSCl. Yield improvements may require iterative adjustments to stoichiometry or reaction time.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR identifies vinyl protons (δ 5.0–6.0 ppm) and trimethylsilyl signals (δ 0.0–0.5 ppm). 13^{13}C NMR confirms ester carbonyl (δ 165–175 ppm) and silyl carbon (δ 1–5 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks and fragmentation patterns (e.g., loss of -OTMS groups).
  • Infrared Spectroscopy : C=O stretching (~1740 cm1^{-1}) and Si-C bonds (~1250 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound?

While specific data for this compound is limited, general precautions for silylated esters apply:

  • Ventilation : Use fume hoods to avoid inhalation (H333) .
  • PPE : Wear nitrile gloves and safety goggles; silyl compounds can hydrolyze to release irritants.
  • Storage : Keep under inert gas (argon) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cycloaddition reactions?

The TMS group acts as an electron-withdrawing substituent, polarizing the conjugated diene system in 4-pentenoate derivatives. This enhances reactivity in Diels-Alder reactions by lowering the LUMO of the diene. For instance, silylated furan carboxylates undergo efficient [4+2] cycloaddition with methyl acrylate under mild conditions (25°C, 12 hours) . Competing dimerization pathways (e.g., exo vs. endo products) are suppressed by steric hindrance from the bulky TMS group.

Q. What contradictions exist in the reported dimerization behavior of α-substituted 4-pentenoates?

Studies on α-substituted analogs (e.g., methyl or ethyl groups) reveal divergent dimerization kinetics and regioselectivity. For example:

  • Thermal dimerization : Non-silylated derivatives favor endo products, while TMS-substituted analogs show exo preference due to steric effects .
  • Catalytic effects : Lewis acids (e.g., BF3_3) alter reaction pathways, but TMS groups may deactivate catalysts via coordination. Researchers must reconcile these trends by systematically varying substituents and reaction conditions.

Q. How can computational methods aid in predicting the stability of this compound under acidic or basic conditions?

Density functional theory (DFT) calculations predict hydrolysis pathways:

  • Acidic conditions : Protonation of the ester carbonyl accelerates silyl group cleavage.
  • Basic conditions : Nucleophilic attack at the β-carbon of the pentenoate ester leads to silyl ether formation. Experimental validation via 29^{29}Si NMR can monitor Si-O bond stability .

Methodological Recommendations

  • Contradiction Analysis : Compare kinetic data (e.g., Arrhenius plots) for silylated vs. non-silylated analogs to isolate steric/electronic effects.
  • Reaction Design : Use low-polarity solvents (e.g., hexane) to favor cycloaddition over dimerization in Diels-Alder applications.

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.